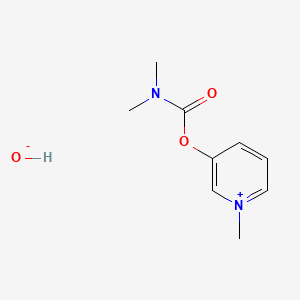

Pyridostigmine hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness . It is also used to reverse the effects of nondepolarizing muscle relaxants after surgery and as a prophylactic agent against certain nerve agents . This compound works by inhibiting the breakdown of acetylcholine, thereby enhancing communication between nerves and muscles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridostigmine hydroxide can be synthesized through a multi-step process involving the reaction of pyridine with dimethylcarbamoyl chloride to form pyridostigmine bromide, which is then converted to this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity . The process involves the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridostigmine hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridostigmine N-oxide under specific conditions.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include pyridostigmine N-oxide, reduced pyridostigmine derivatives, and substituted carbamate compounds .

Applications De Recherche Scientifique

Pyridostigmine hydroxide has a wide range of applications in scientific research:

Mécanisme D'action

Pyridostigmine hydroxide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By preventing the breakdown of acetylcholine, this compound increases the concentration of acetylcholine at neuromuscular junctions, enhancing nerve signal transmission and improving muscle contraction . The molecular targets include the acetylcholinesterase enzyme and acetylcholine receptors on muscle cells .

Comparaison Avec Des Composés Similaires

Neostigmine: Another cholinesterase inhibitor with a similar mechanism of action but a shorter duration of effect.

Physostigmine: A natural cholinesterase inhibitor that can cross the blood-brain barrier, unlike pyridostigmine.

Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.

Uniqueness of Pyridostigmine Hydroxide: this compound is unique due to its longer duration of action and lower incidence of side effects compared to other cholinesterase inhibitors . It is also preferred for its ability to provide sustained symptomatic relief in patients with myasthenia gravis .

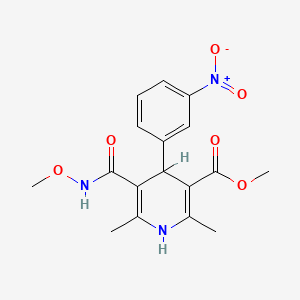

Propriétés

Numéro CAS |

587-32-6 |

|---|---|

Formule moléculaire |

C9H14N2O3 |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydroxide |

InChI |

InChI=1S/C9H13N2O2.H2O/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H2/q+1;/p-1 |

Clé InChI |

LKJHEQIBIRXSNH-UHFFFAOYSA-M |

SMILES canonique |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[OH-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.